molecular formula C17H15NO3 B3031259 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione CAS No. 217493-71-5

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione

Cat. No.: B3031259
CAS No.: 217493-71-5
M. Wt: 281.3 g/mol
InChI Key: GTFIXYRYXVQGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione (CAS: 217493-71-5) is a heterocyclic compound featuring an isoquinoline-1,3-dione core substituted with a 4-methoxybenzyl group at the 2-position. Its molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol. The compound is synthesized via a condensation reaction between 4-methoxybenzylamine (CAS: 2393-23-9) and homophthalic anhydride (CAS: 703-59-3) in aqueous conditions .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFIXYRYXVQGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363084
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

217493-71-5
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and isoquinoline-1,3-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-Hydroxy-benzyl)-4H-isoquinoline-1,3-dione.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₅NO₃
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 217493-71-5

The compound features a methoxy group attached to a benzyl moiety, which is linked to an isoquinoline-1,3-dione structure. This unique configuration enhances its solubility and may influence its biological activity, making it a subject of interest in various fields.

Medicinal Chemistry

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione has been studied for its potential therapeutic properties:

  • Antimicrobial Activity : Research has indicated that isoquinoline derivatives can exhibit significant antimicrobial properties. The methoxy group may enhance this activity by increasing the compound's interaction with microbial targets.
  • Anticancer Properties : Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways are under investigation to determine its efficacy as an anticancer agent .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules:

  • Synthesis of Isoquinoline Derivatives : It can be utilized in the synthesis of various isoquinoline derivatives through substitution reactions, which are essential for developing new pharmaceuticals.
  • Functionalization : The methoxy group allows for further functionalization, enabling chemists to modify the compound's properties for specific applications .

Dyes and Pigments

The unique chemical structure of this compound makes it suitable for use in the production of dyes and pigments. Its ability to form stable complexes can be exploited in colorant formulations for textiles and other materials.

Chemical Intermediates

Due to its reactivity, this compound is also used as an intermediate in the synthesis of various industrial chemicals, contributing to sectors such as agriculture and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets. The methoxybenzyl group can enhance its binding affinity to specific enzymes or receptors, leading to modulation of biological pathways. The isoquinoline core can interact with DNA or proteins, influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

2-(Pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione

  • Structure : Replaces the 4-methoxybenzyl group with a pyridin-2-ylmethyl substituent.
  • Molecular Formula : C₁₅H₁₂N₂O₂; Molecular Weight : 252.27 g/mol .
  • Lower molecular weight (252 vs. 281) due to the absence of a methoxy group. XLogP3: 1.3, suggesting moderate lipophilicity .

6-tert-Butyl-4-{[(4-hydroxy-5-phenyl-pyridin-2-ylmethyl)-amino]-methylene}-4H-isoquinoline-1,3-dione

  • Structure : Features a tert-butyl group at position 6 and a hydroxy-phenyl-pyridin-2-ylmethyl substituent.
  • Hydroxy-phenyl-pyridine moiety introduces additional hydrogen-bonding sites for protein interactions.

Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

  • Structure: Contains a tetrahydroisoquinoline core with an ester group (COOEt) and methyl substituent.
  • Molecular Formula: C₁₃H₁₃NO₄; Molecular Weight: 247.25 g/mol .
  • Key Differences: Saturated tetrahydroisoquinoline ring reduces aromaticity, affecting π-π stacking interactions. Ester group increases hydrophilicity compared to the methoxybenzyl group.

Isoindoline-1,3-dione Derivatives

  • Example: 2-(2-Hydroxy-3-((4-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 7 in ) .
  • Structure: Isoindoline core (non-fused bicyclic system) with a hydroxypropyl-4-methoxybenzylamino side chain.
  • Molecular Formula : C₂₀H₂₁N₂O₄; Molecular Weight : 353.40 g/mol.
  • Key Differences :
    • Isoindoline core lacks conjugation with the benzene ring, reducing planarity.
    • Hydroxypropyl chain introduces flexibility and hydroxyl groups for solubility.

Quinoline Derivatives

  • Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) .
  • Structure: Quinoline core with amino, chloro, and methoxyphenyl substituents.
  • Molecular Formula : C₂₂H₁₈ClN₃O; Molecular Weight : 375.85 g/mol.
  • Key Differences: Quinoline core replaces isoquinoline-1,3-dione, altering electron distribution. Amino group enhances basicity, influencing pharmacokinetic properties.

Comparative Analysis

Structural Features

Compound Core Structure Substituents Molecular Weight (g/mol) XLogP3
Target Compound Isoquinoline-1,3-dione 4-Methoxybenzyl 281.31 ~2.5*
2-(Pyridin-2-ylmethyl) analogue Isoquinoline-1,3-dione Pyridin-2-ylmethyl 252.27 1.3
CDK Inhibitor (6-tert-Butyl) Isoquinoline-1,3-dione tert-Butyl, hydroxy-phenyl ~400† N/A
Ethyl tetrahydroisoquinoline Tetrahydroisoquinoline COOEt, methyl 247.25 ~1.8

*Estimated based on substituent contributions. †Molecular weight inferred from structural complexity.

Biological Activity

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is a compound belonging to the isoquinoline family, characterized by its unique methoxybenzyl group. This structure significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₅NO₃
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 217493-71-5

The presence of the methoxy group enhances solubility and may influence the compound's interaction with biological targets, which is crucial for its pharmacological properties.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study highlighted its potential as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), a target involved in DNA repair pathways critical for cancer cell survival. The compound displayed an IC50 value of approximately 4.8 μM, indicating moderate potency against this enzyme .

2. Antimicrobial Effects

The compound's isoquinoline structure is associated with various antimicrobial activities. Preliminary studies suggest that derivatives of isoquinoline compounds can inhibit bacterial growth and exhibit antifungal properties. The specific mechanisms involve interactions with microbial cell membranes and inhibition of essential metabolic pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The methoxybenzyl group enhances binding to specific enzymes or receptors, modulating biological pathways.
  • DNA Interaction : The isoquinoline core can interact with DNA or proteins, influencing processes such as apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

A systematic SAR study on isoquinoline derivatives has been conducted to explore how modifications impact biological activity. Key findings include:

Compound ModificationEffect on Activity
N-substitutionAltered binding affinity to TDP2
C-4 functionalizationEnhanced potency in some analogs

These studies are crucial for understanding how structural changes can enhance or diminish the biological activity of similar compounds .

Synthesis Methods

Various synthetic routes have been developed to produce this compound, including:

  • Knoevenagel Condensation : This method involves the reaction of an aldehyde with an isoquinoline precursor.
  • Palladium-Catalyzed Coupling : Utilized for introducing aryl groups to the isoquinoline structure, enhancing its biological properties .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione, and what purification methods are recommended?

The compound is typically synthesized via condensation reactions. For example, analogous derivatives are prepared by reacting phthalic anhydride with substituted amines under reflux in acetic acid, followed by recrystallization for purification . Key steps include:

  • Reagent selection : Use 4-methoxybenzylamine to introduce the methoxybenzyl group.
  • Reaction conditions : Reflux for 5–12 hours in acetic acid or acetone.
  • Purification : Cold-water precipitation and filtration, followed by recrystallization in ethanol or acetone.
  • Characterization : Confirm purity via HPLC (>99%) and structural identity using 1^1H/13^{13}C NMR (e.g., methoxy proton at δ 3.8 ppm and aromatic signals at δ 6.8–7.5 ppm) .

Q. How is the structural conformation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.
  • Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL-97 for structure solution, achieving R-factors < 0.05 . Key parameters include bond lengths (C–C: 1.50–1.54 Å) and angles (C–N–C: 117–122°) .

Q. What initial bioactivity screens are recommended for this compound?

Prioritize enzyme inhibition assays:

  • Ribonuclease inhibition : Use gel electrophoresis to assess cleavage inhibition of RNA substrates (e.g., RNase III) at 1–20 mM compound concentrations .
  • NF-κB pathway targeting : Measure IC50_{50} values via luciferase reporter assays in Hodgkin lymphoma cell lines, with half-maximal inhibition observed at ~51 μM .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against ribonucleases and NF-κB-inducing kinase (NIK)?

  • Ribonuclease inhibition : The N-hydroxy and keto groups chelate divalent metal ions (e.g., Mg2+^{2+}, Mn2+^{2+}) in enzyme active sites, disrupting catalysis. O-methylation abolishes activity by steric hindrance .
  • NIK inhibition : The compound binds the ATP-binding pocket of NIK (kinase domain), validated via competitive assays using ATP analogs. Mutagenesis studies (e.g., Lys429Ala) reduce binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Substituent modifications : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance metal ion affinity.
  • Scaffold hybridization : Fuse with triazole or quinoline moieties to improve solubility and target selectivity .
  • Validation : Test analogs in kinetic assays (e.g., KiK_i determination) and molecular docking (AutoDock Vina) to predict binding poses .

Q. How should researchers resolve contradictions in reported IC50_{50}50​ values across studies?

  • Assay standardization : Control variables like buffer pH (e.g., Tris-HCl vs. HEPES), enzyme source (recombinant vs. native), and metal ion concentration.
  • Orthogonal validation : Cross-check results using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What computational strategies support its development as a therapeutic agent?

  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., NIK) for 100 ns to assess stability of binding interactions.
  • ADMET prediction : Use SwissADME to evaluate logP (optimal range: 2–3) and cytochrome P450 interactions .

Q. Can this compound synergize with existing therapies in oncology?

  • Combination studies : Test with cisplatin or doxorubicin in lymphoma cell lines. Synergy is quantified via Chou-Talalay combination indices (CI < 1 indicates synergy).
  • Mechanistic synergy : The compound may sensitize cells to apoptosis by suppressing NF-κB-mediated survival pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.